3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as THPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPPA belongs to the class of pyrrole-based compounds and has been synthesized through various methods.
Scientific Research Applications
3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is believed to act through the modulation of ion channels. This compound has been shown to block the activity of the acid-sensing ion channel 1a (ASIC1a), which is involved in pain sensation and neurodegeneration. By blocking ASIC1a, this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its high purity and yield, its ability to modulate ion channels, and its potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action. Further research is also needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent.
Synthesis Methods
3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Ullmann reaction involves the reaction of an aryl halide with a copper(I) salt in the presence of a reducing agent. Both of these methods have been used to synthesize this compound with high yields and purity.
properties
IUPAC Name |
3-[1-(4-carbamoylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(23)12-3-5-13(6-4-12)20-14(8-10-17(21)22)7-9-15(20)16-2-1-11-24-16/h1-7,9,11H,8,10H2,(H2,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOVBQRBQVJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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